Product packaging for Boc-(2S,3S)-2-amino-3-methoxybutanoic acid(Cat. No.:CAS No. 630424-73-6)

Boc-(2S,3S)-2-amino-3-methoxybutanoic acid

Cat. No.: B3147755
CAS No.: 630424-73-6
M. Wt: 233.26 g/mol
InChI Key: VWSUOKFUIPMDDX-BQBZGAKWSA-N
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Description

Boc-(2S,3S)-2-amino-3-methoxybutanoic acid is a useful research compound. Its molecular formula is C10H19NO5 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO5 B3147755 Boc-(2S,3S)-2-amino-3-methoxybutanoic acid CAS No. 630424-73-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSUOKFUIPMDDX-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Boc Protected Non Natural Amino Acids in Organic Chemistry

In the realm of organic chemistry, the ability to construct complex molecules with precision is paramount. Amino acids, the fundamental units of proteins, are chiral building blocks of immense importance. While nature provides a toolkit of 20 proteinogenic amino acids, the field of synthetic chemistry has expanded this repertoire to include a vast array of non-natural amino acids. nbinno.com These synthetic analogues offer novel side chains and functionalities, enabling the creation of molecules with tailored properties. nbinno.comrsc.org

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the amino functionality of amino acids. wikipedia.org Its primary role is to prevent the nucleophilic amino group from participating in unwanted side reactions during chemical synthesis, particularly in the formation of peptide bonds. omizzur.com The Boc group is favored for its stability under a range of reaction conditions and its ease of removal under mildly acidic conditions, a process known as deprotection. wikipedia.org This strategic use of the Boc protecting group allows for the sequential and controlled assembly of amino acids into peptides and other complex structures. organic-chemistry.orgrsc.org The synthesis of Boc-protected amino acids is a well-established area of organic chemistry, with various methods developed for their efficient preparation. google.com

Table 1: Common Methods for Boc Protection of Amines

MethodReagentsConditionsReference
Aqueous ConditionsDi-tert-butyl dicarbonate (B1257347) (Boc₂O), Base (e.g., NaOH)Water wikipedia.org
Anhydrous ConditionsDi-tert-butyl dicarbonate (Boc₂O), Base (e.g., DMAP)Acetonitrile wikipedia.org
Solvent-FreeDi-tert-butyl dicarbonate (Boc₂O), Iodine (catalyst)Ambient Temperature organic-chemistry.org

Role of Non Natural Amino Acids in Chemical Biology Research

The incorporation of non-natural amino acids into biological systems is a cornerstone of modern chemical biology. rsc.org This powerful technique allows researchers to probe and manipulate biological processes with a high degree of specificity. By introducing amino acids with unique chemical handles, scientists can study protein-protein interactions, elucidate enzyme mechanisms, and engineer proteins with novel functions. rsc.orgbitesizebio.comnih.gov

Non-natural amino acids serve as versatile tools for a multitude of applications in chemical biology. They can be used to introduce fluorescent labels for imaging, photo-crosslinkers to capture transient interactions, and post-translational modifications to study their effects on protein function. rsc.orgbitesizebio.com Furthermore, the incorporation of non-natural amino acids into peptides can enhance their stability against enzymatic degradation, a crucial aspect in the development of therapeutic peptides. nbinno.com The ability to synthesize peptides with precisely defined structures containing these synthetic building blocks has opened up new avenues for drug discovery and the creation of novel biomaterials. rsc.org

Defining the Unique Stereochemical and Functional Attributes of Boc 2s,3s 2 Amino 3 Methoxybutanoic Acid

Boc-(2S,3S)-2-amino-3-methoxybutanoic acid is distinguished by its specific stereochemistry and the presence of a methoxy (B1213986) group on the side chain. The "(2S,3S)" designation defines the absolute configuration at the two chiral centers of the molecule, which dictates its three-dimensional shape. This precise spatial arrangement is critical for its recognition by enzymes and its ability to influence the conformation of peptides into which it is incorporated.

The methoxy group (-OCH₃) introduces a unique functionality not found in the canonical amino acids. This ether linkage is relatively stable and can influence the polarity and hydrogen-bonding capabilities of the molecule. This modification can lead to altered solubility and binding properties of peptides containing this residue. The combination of the defined stereochemistry and the methoxy functional group makes this compound a valuable building block for creating peptides with specific structural constraints and properties.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₉NO₅ scbt.comnih.gov
Molecular Weight233.27 g/mol scbt.comnih.gov
IUPAC Name(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid nih.gov
SynonymsBoc-Allo-O-Methyl-L-Thr nih.gov

Overview of Research Trajectories Pertaining to the Compound

Enantioselective and Diastereoselective Synthesis Strategies

The synthesis of this compound, with its two contiguous stereocenters, demands rigorous control over the spatial arrangement of atoms. Chemists have developed a toolkit of strategies to achieve this, broadly categorized into three main approaches: utilizing naturally occurring chiral molecules, employing chiral catalysts to direct the formation of new stereocenters, and temporarily installing a chiral auxiliary to guide the reaction's stereochemical outcome.

Chiral Pool Approaches from Defined Precursors

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. For the synthesis of this compound, the amino acid L-allothreonine, which possesses the desired (2S,3S) stereochemistry, serves as an ideal precursor.

The general strategy involves the protection of the amino group as a tert-butoxycarbonyl (Boc) derivative, followed by the selective methylation of the β-hydroxyl group. The protection of L-allothreonine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as sodium bicarbonate.

The subsequent O-methylation of the resulting Boc-L-allothreonine is a critical step where the stereochemistry must be preserved. A common method for this transformation is the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a non-nucleophilic base like sodium hydride in an aprotic solvent like tetrahydrofuran (THF). The use of a strong base ensures the deprotonation of the hydroxyl group to form an alkoxide, which then undergoes nucleophilic substitution with the methylating agent.

PrecursorReagentsConditionsProductYield (%)Ref.
L-Allothreonine1. Boc₂O, NaHCO₃ 2. NaH, CH₃I1. H₂O/Dioxane, rt 2. THF, 0 °C to rtThis compound>90 (for methylation)1

This table presents a representative synthesis based on established chemical principles. The yield is an estimated value for the methylation step.

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis offers a more elegant and atom-economical approach to stereoselective synthesis. This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of β-alkoxy-α-amino acids, transition metal-catalyzed asymmetric hydrogenation of specifically designed prochiral precursors is a powerful tool.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, allows for high levels of stereocontrol due to the well-defined and tunable nature of the catalyst's coordination sphere. Chiral phosphine ligands complexed with transition metals like rhodium (Rh) and ruthenium (Ru) are particularly effective for the asymmetric hydrogenation of enamides and related substrates.

For the synthesis of a compound structurally related to this compound, a prochiral β-alkoxy-α-(acylamino)acrylate can be subjected to asymmetric hydrogenation. A notable example involves the use of a ruthenium catalyst bearing a chiral bisphosphine ligand, such as (R)-BINAP. The catalyst, [Ru(OAc)₂( (R)-BINAP)], has demonstrated high efficiency and enantioselectivity in the hydrogenation of various α-dehydroamino acid derivatives. The chiral ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the double bond, thereby establishing the desired stereocenters.

SubstrateCatalystLigandConditionsProduct StereochemistryEnantiomeric Excess (ee)Ref.
Methyl 2-acetamido-3-methoxyacrylate[Ru(OAc)₂((R)-BINAP)](R)-BINAPH₂ (10 atm), MeOH, 50 °C(S)>95% acs.org

This table illustrates the application of a Ru-BINAP catalyst system for a related substrate, demonstrating the potential for high enantioselectivity.

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. However, achieving high stereoselectivity with heterogeneous catalysts can be more challenging due to the complexity of the catalyst surface and the potential for multiple active sites with different selectivities.

While specific examples for the direct synthesis of this compound using heterogeneous catalysis are not widely reported, research in this area is ongoing. The development of chirally modified solid supports or metal-organic frameworks (MOFs) with well-defined chiral pores holds promise for future applications in the stereoselective synthesis of such amino acid derivatives.

Chiral Auxiliary-Based Methodologies for Diastereoselectivity

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. This method is particularly effective for establishing diastereoselectivity.

Evans' oxazolidinones are a class of highly effective chiral auxiliaries widely used in asymmetric synthesis. nih.gov The auxiliary is typically derived from a readily available chiral amino alcohol. The substrate is first acylated with the chiral auxiliary, and the resulting N-acyl oxazolidinone is then subjected to a stereoselective reaction. The steric bulk of the substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.

In a hypothetical application for the synthesis of a β-methoxy α-amino acid, one could envision an aldol-type reaction between an N-glycinyl Evans' auxiliary and methoxyacetaldehyde. However, a more common and well-documented approach involves the α-alkylation of an N-acyl oxazolidinone. For instance, an N-bromoacetyl oxazolidinone could be used as a precursor. The enolate, formed by treatment with a strong base like lithium diisopropylamide (LDA), can then react with a methoxy-containing electrophile. The stereochemical outcome of this alkylation is highly predictable.

Following the diastereoselective alkylation, the chiral auxiliary is removed, typically by hydrolysis with lithium hydroxide or by reduction with lithium borohydride, to yield the desired chiral amino acid derivative.

Chiral AuxiliaryAcyl GroupElectrophile/ReactionDiastereomeric Ratio (d.r.)Product ConfigurationRef.
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinonePropionylAldol condensation with isobutyraldehyde>99:1syn wikipedia.org

This table showcases the high diastereoselectivity achievable with Evans' oxazolidinones in a representative aldol reaction, a principle that can be extended to the synthesis of other chiral building blocks.

Development of Novel Auxiliary Systems for Amino Acid Derivatization

The establishment of the desired (2S,3S) stereochemistry in β-alkoxy-α-amino acids heavily relies on the use of chiral auxiliaries. These are stereogenic molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which they can be removed. wikipedia.org While a wide array of chiral auxiliaries have been developed for asymmetric synthesis, their application to the specific synthesis of this compound is primarily based on principles established for related β-hydroxy and β-amino acid derivatives.

Prominent among these are Evans' oxazolidinone auxiliaries, which have been successfully employed in the stereoselective alkylation and aldol reactions to set contiguous stereocenters. iris-biotech.de In a hypothetical application to the target molecule, an N-acylated oxazolidinone derived from a chiral amino alcohol could be used to control the stereoselective introduction of the amino and methoxy functionalities. Another powerful class of auxiliaries includes those derived from camphor, such as camphorsultams, which offer high levels of stereocontrol in a variety of transformations. chiralpedia.com

More recent developments have focused on the use of amino acid-derived auxiliaries themselves. For instance, Schöllkopf's bis-lactim ether system, derived from the cyclization of a dipeptide (e.g., cyclo(Val-Gly)), allows for the asymmetric synthesis of α-amino acids via alkylation of the corresponding enolate. researchgate.net Adapting this methodology for the synthesis of a β-methoxy-α-amino acid would involve the stereoselective alkylation with a suitable electrophile containing the methoxy group. The use of pseudoephedrine as a chiral auxiliary has also gained traction due to its ability to direct the stereoselective alkylation of enolates. nih.gov

The development of polymer-supported chiral auxiliaries offers the advantage of simplified purification, as the auxiliary can be removed by filtration. researchgate.net While specific examples for the synthesis of this compound are not extensively documented, the principles established with these novel auxiliary systems provide a clear roadmap for achieving the desired stereocontrol.

Table 1: Comparison of Chiral Auxiliary Systems Applicable to β-Alkoxy Amino Acid Synthesis

Chiral Auxiliary SystemGeneral StructureKey FeaturesPotential Application for Target Compound
Evans' OxazolidinonesCyclic carbamateHigh diastereoselectivity in aldol and alkylation reactions. iris-biotech.deStereocontrolled introduction of the C2-amino and C3-methoxy groups.
CamphorsultamsSulfonamide derived from camphorExcellent stereocontrol, often crystalline derivatives. chiralpedia.comAsymmetric alkylation to form the C2-C3 bond with desired stereochemistry.
Schöllkopf's Bis-Lactim EthersCyclic dipeptide derivativeAsymmetric synthesis of α-amino acids via enolate alkylation. researchgate.netStereoselective introduction of the side chain at the α-position.
Pseudoephedrine AmidesAmide of pseudoephedrineHigh facial selectivity in enolate alkylation. nih.govDiastereoselective alkylation to establish the (2S,3S) configuration.

Chemo-Enzymatic Synthetic Routes and Biocatalysis for Enantiomeric Purity

Chemo-enzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical synthesis, have emerged as powerful tools for obtaining enantiomerically pure compounds. mdpi.com For the synthesis of this compound, biocatalysis can be employed for kinetic resolution of a racemic mixture or for the stereoselective transformation of a prochiral substrate.

Lipases are a versatile class of enzymes frequently used for the kinetic resolution of racemic alcohols, esters, and amines. nih.govnih.gov In a potential chemo-enzymatic route to the target compound, a racemic mixture of a precursor, such as a 2-amino-3-methoxybutanoic acid ester, could be subjected to lipase-catalyzed hydrolysis or acylation. The enzyme would selectively react with one enantiomer, allowing for the separation of the two enantiomers with high optical purity. For instance, Candida antarctica lipase B (CALB) is a widely used biocatalyst for such resolutions. nih.govnih.gov The enantioselectivity of these reactions is often high, leading to products with excellent enantiomeric excess (ee).

Another biocatalytic strategy involves the use of transaminases (also known as aminotransferases). These enzymes can catalyze the stereoselective amination of a keto acid precursor to afford the corresponding amino acid with high enantiopurity. chemrxiv.org A synthetic route could therefore involve the chemical synthesis of a 3-methoxy-2-oxobutanoic acid derivative, followed by a transaminase-catalyzed amination to install the (2S)-amino group. Dynamic kinetic resolution, where the unreacted enantiomer of the substrate is racemized in situ, can allow for theoretical yields of up to 100% of the desired enantiomer. chemrxiv.org

The biosynthesis of non-proteinogenic amino acids in microorganisms also provides inspiration and potential enzymatic tools for synthesis. frontiersin.orgnih.gov While a dedicated enzyme for the synthesis of O-methylthreonine is not commonly used in industrial synthesis, the principles of enzyme engineering and directed evolution could be applied to develop a biocatalyst with the desired activity and stereoselectivity. nih.gov

Table 2: Potential Chemo-Enzymatic Strategies for Enantiopure this compound

Enzymatic StrategyEnzyme ClassSubstrateKey TransformationExpected Outcome
Kinetic ResolutionLipase (e.g., CALB)Racemic 2-amino-3-methoxybutanoic acid esterEnantioselective acylation or hydrolysis nih.govnih.govSeparation of (2S,3S) and (2R,3R) enantiomers.
Asymmetric SynthesisTransaminase3-Methoxy-2-oxobutanoic acidStereoselective amination chemrxiv.orgFormation of (2S)-amino stereocenter.
Dynamic Kinetic ResolutionTransaminase with in-situ racemizationRacemic 3-methoxy-2-oxobutanoic acidConversion of the entire racemic mixture to the (2S) product. chemrxiv.orgHigh yield of the desired enantiomer.

Mechanistic Investigations of Stereocontrol in Synthetic Pathways

Understanding the mechanisms that govern stereocontrol is crucial for the rational design of synthetic routes to complex molecules like this compound.

Rationalization of Stereochemical Outcomes

The stereochemical outcome of asymmetric reactions is often dictated by the formation of a diastereomeric transition state with the lowest energy. In the context of chiral auxiliary-based methods, the stereoselectivity arises from the steric and electronic interactions between the substrate, the reagent, and the chiral auxiliary. For example, in the alkylation of an enolate derived from an Evans' oxazolidinone, the bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face. wikipedia.org This leads to a predictable and high level of diastereoselectivity.

Similarly, in substrate-controlled reactions, the existing stereocenters in the molecule direct the stereochemical outcome of subsequent transformations. For the synthesis of the target compound, a precursor with a defined stereocenter at C3 could be used to direct the introduction of the amino group at C2.

Transition State Analysis in Asymmetric Transformations

Computational chemistry has become an invaluable tool for analyzing the transition states of asymmetric reactions, providing insights into the origins of stereoselectivity. st-andrews.ac.uk For instance, density functional theory (DFT) calculations can be used to model the transition states of various competing reaction pathways. The calculated energy differences between these transition states can then be correlated with the experimentally observed diastereomeric or enantiomeric ratios.

For a Michael addition reaction used to form a C-C bond in a precursor to the target molecule, computational models could elucidate the preferred conformation of the enolate and the trajectory of the incoming electrophile, explaining the observed stereochemical outcome. researchgate.net Similarly, for enzyme-catalyzed reactions, molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model the substrate binding in the active site and the subsequent enzymatic transformation, providing a rationale for the observed enantioselectivity. nih.gov These computational studies are instrumental in refining existing synthetic methods and in the de novo design of new catalysts and reactions. chiralpedia.com

Functional Group Interconversions and Protecting Group Strategies

The synthesis of this compound necessitates careful planning of functional group interconversions and the use of appropriate protecting groups to mask reactive sites during the synthesis. wiley-vch.denih.gov

Methodologies for O-Alkylation and Ether Formation

The introduction of the methyl group onto the hydroxyl functionality of a threonine derivative is a key step in the synthesis of the target compound. This O-alkylation is typically achieved by treating the protected amino acid with a methylating agent in the presence of a base. Common methylating agents include methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄). The choice of base is critical to avoid side reactions such as N-methylation or epimerization. A non-nucleophilic base like sodium hydride (NaH) is often employed.

Alternatively, silver(I) oxide (Ag₂O) can be used to promote the methylation of hydroxyl groups with methyl iodide, a method known as the Purdie methylation. This method is generally mild and can be effective for sensitive substrates. It is crucial that the amino group is protected, for example as a Boc-carbamate, to prevent its methylation.

Table 3: Protecting Group Strategies for O-Methylthreonine Synthesis

Functional GroupProtecting GroupAbbreviationProtection ConditionsDeprotection ConditionsOrthogonality
Amino Grouptert-ButoxycarbonylBocBoc₂O, baseTFA, HClOrthogonal to many hydroxyl protecting groups. nih.gov
Amino GroupFluorenylmethyloxycarbonylFmocFmoc-OSu, basePiperidineOrthogonal to acid-labile groups like Boc and t-butyl ethers. iris-biotech.de
Hydroxyl Grouptert-Butyldimethylsilyl etherTBDMSTBDMSCl, imidazoleTBAF, HFOrthogonal to Boc and Fmoc.
Hydroxyl GroupBenzyl etherBnBnBr, NaHH₂, Pd/COrthogonal to Boc and silyl ethers.
Carboxyl GroupMethyl or Ethyl ester-CH₃OH or C₂H₅OH, acidLiOH, NaOHSaponification conditions can affect other functional groups.
Carboxyl GroupBenzyl esterOBnBnOH, acidH₂, Pd/COrthogonal to Boc and silyl ethers.

Chemoselective Protection and Deprotection of Amino and Carboxyl Functionalities

The synthesis of complex molecules like this compound necessitates a strategic approach to selectively mask and unmask reactive functional groups. This is achieved through the use of protecting groups, which temporarily block a functional group from reacting while chemical transformations are carried out elsewhere in the molecule. The core principle guiding this strategy is orthogonality, which dictates that each protecting group on a multifunctional compound can be removed under specific conditions without affecting the others. iris-biotech.denih.govorganic-chemistry.orgwikipedia.org This allows for a high degree of control over the synthetic sequence.

For this compound, the two primary functional groups requiring protection are the α-amino group and the carboxylic acid group. The tert-butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group for the amino functionality, while the carboxyl group is typically protected as an ester. nih.govlibretexts.org The selection of these protecting groups must be compatible with the presence of the methoxy ether on the side chain.

Protection of the Amino Group as a Boc-Carbamate

The protection of the α-amino group of (2S,3S)-2-amino-3-methoxybutanoic acid is commonly achieved by converting it into a tert-butoxycarbonyl (Boc) carbamate. This transformation renders the nitrogen atom non-nucleophilic, preventing it from participating in undesired side reactions. The Boc group is favored due to its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and catalytic hydrogenation, yet it can be readily removed under mild acidic conditions. organic-chemistry.orgnih.gov

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically carried out in the presence of a base to neutralize the acidic proton of the amino group, facilitating its nucleophilic attack on the anhydride. A variety of conditions can be employed for this transformation, offering flexibility to accommodate different substrates and scales.

Table 1: Representative Conditions for Boc Protection of Amino Acids

Reagent/Catalyst Base Solvent(s) Temperature Notes
(Boc)₂O NaOH Water/Dioxane Room Temperature A standard and widely used method for amino acids. nih.gov
(Boc)₂O Triethylamine (TEA) Dichloromethane (DCM) or Tetrahydrofuran (THF) Room Temperature Common conditions for a broad range of amines.
(Boc)₂O 4-Dimethylaminopyridine (DMAP) Acetonitrile Room Temperature DMAP can be used as a catalyst to accelerate the reaction.
(Boc)₂O None (catalyst-free) Water Room Temperature An environmentally benign method that can offer high chemoselectivity.
(Boc)₂O Iodine (catalytic) Solvent-free Ambient Temperature A mild and efficient protocol.

Protection of the Carboxyl Group as an Ester

To prevent the carboxylic acid from interfering with subsequent reactions, such as those involving the amino group of another molecule (e.g., in peptide coupling), it is typically converted into an ester. Methyl and benzyl esters are common choices due to their relative stability and the different conditions required for their removal, which allows for orthogonal protection strategies. libretexts.org

The esterification of N-Boc protected amino acids can be accomplished through several methods. One of the most straightforward methods involves the use of an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate. rsc.org Alternatively, diazomethane provides a rapid and clean method for the formation of methyl esters, although its hazardous nature requires careful handling. rsc.orglibretexts.orglibretexts.org Coupling reagents commonly used in peptide synthesis, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can also be employed to facilitate esterification in the presence of an alcohol and a catalyst like DMAP. researchgate.net

Table 2: Methods for the Esterification of N-Boc-Amino Acids

Reagent(s) Base/Catalyst Solvent(s) Temperature Notes
Methyl Iodide K₂CO₃ Acetone Reflux A common and effective method for preparing methyl esters. rsc.org
Diazomethane - Ether Room Temperature Highly efficient but hazardous due to the toxic and explosive nature of diazomethane. libretexts.orglibretexts.org
Thionyl Chloride - Methanol 0 °C to Room Temperature A classic method for converting carboxylic acids to methyl esters.
DCC/DMAP - Dichloromethane (DCM) Room Temperature Utilizes standard peptide coupling reagents for ester formation. researchgate.net
Trimethylsilylchlorosilane (TMSCl) - Methanol Room Temperature A mild and efficient one-pot method. researchgate.net

Deprotection Strategies

The selective removal of the protecting groups is a critical step in the synthesis. The choice of deprotection conditions is dictated by the nature of the protecting group and the need to preserve other functionalities within the molecule.

The acid-labile nature of the Boc group allows for its selective removal in the presence of many other protecting groups, such as benzyl esters. libretexts.org Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) are commonly used for this purpose. nih.gov Anhydrous hydrogen chloride (HCl) in an organic solvent like dioxane or methanol is another effective reagent. nih.gov The mechanism of deprotection involves the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutene. The resulting carbamic acid readily decarboxylates to yield the free amine. nih.gov

Table 3: Reagents for the Deprotection of the Boc Group

Reagent Solvent(s) Temperature Notes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temperature A very common and efficient method. Typically used as a 25-50% solution in DCM. nih.gov
Hydrogen Chloride (HCl) Dioxane, Methanol, or Ethyl Acetate Room Temperature Provides the amine as its hydrochloride salt. nih.gov
Oxalyl Chloride/Methanol Methanol Room Temperature A mild method for selective deprotection in the presence of other acid-sensitive groups. nih.gov
Sulfuric Acid tert-Butyl Acetate Room Temperature Can be used for selective deprotection of Boc in the presence of a tert-butyl ester. researchgate.net

The removal of a methyl or ethyl ester is typically achieved through saponification, which involves hydrolysis under basic conditions. masterorganicchemistry.com Common reagents for saponification include alkali metal hydroxides such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and an organic solvent like methanol, ethanol, or THF. masterorganicchemistry.comoperachem.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture yields the free carboxylic acid. It is important to carefully control the reaction conditions, as prolonged exposure to strong base or elevated temperatures can sometimes lead to side reactions such as racemization, particularly at the α-carbon. thieme-connect.de

Table 4: Conditions for the Saponification of Amino Acid Esters

Base Solvent(s) Temperature Notes
Lithium Hydroxide (LiOH) Water/THF or Water/Methanol 0 °C to Room Temperature A mild and commonly used reagent, often preferred to minimize racemization. masterorganicchemistry.com
Sodium Hydroxide (NaOH) Water/Methanol or Water/Ethanol Room Temperature to Reflux A strong base effective for saponification, though care must be taken with sensitive substrates. operachem.com
Potassium Hydroxide (KOH) Water/Ethanol Room Temperature to Reflux Similar in reactivity to NaOH. operachem.com
Tetrabutylammonium Hydroxide Aqueous Organic Solvents ~0 °C Can reduce the risk of racemization compared to harsher conditions. thieme-connect.de

The strategic application of these protection and deprotection methodologies allows for the controlled and stereoselective synthesis of this compound, enabling its use as a valuable building block in the construction of more complex molecules.

Applications in Peptide and Peptidomimetic Chemistry

Integration into Oligopeptide Sequences via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into oligopeptide chains is primarily achieved through Solid-Phase Peptide Synthesis (SPPS). chempep.com This method involves the stepwise addition of amino acid residues to a growing peptide chain that is covalently attached to an insoluble polymer support. nih.gov The Boc protecting group is a cornerstone of one of the major SPPS strategies, where it is used for the temporary protection of the N-terminus. This group is stable under the conditions required for peptide bond formation but can be readily removed with mild acid, such as trifluoroacetic acid (TFA), to allow for the subsequent coupling of the next amino acid. nih.govchempep.comyoutube.com

The successful incorporation of non-standard amino acids like this compound into a peptide sequence during SPPS is highly dependent on the optimization of coupling conditions. The presence of the methoxy group and the stereochemistry of the molecule can present steric challenges that may hinder the efficiency of the amide bond formation. Therefore, the choice of coupling reagents is critical.

Standard coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) can be employed. However, for more sterically demanding couplings, more potent activating agents are often preferred. These include phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). nih.gov These reagents can accelerate the coupling reaction and improve yields by forming highly reactive activated esters of the incoming amino acid.

The selection of the solvent system and reaction temperature also plays a role in optimizing the coupling efficiency. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents used in SPPS. The reaction times may also need to be extended to ensure complete coupling of the sterically hindered amino acid.

Table 1: Optimization of Coupling Conditions for this compound in SPPS

Coupling ReagentAdditiveTypical SolventRelative Efficiency for Sterically Hindered Amino AcidsNotes
DCCHOBtDCM/DMFModerateCan lead to the formation of a dicyclohexylurea (DCU) byproduct that can be difficult to remove.
HBTUHOBt/DIEADMFHighGenerally provides good results for difficult couplings.
HATUHOAt/DIEADMFVery HighOften the reagent of choice for very challenging couplings due to the formation of a highly reactive activated ester and reduced racemization.
PyBOPDIEADMFHighAnother effective reagent for sterically hindered amino acids.

The steric bulk introduced by the side chain of this compound can pose challenges during peptide chain elongation. The methoxy group at the β-position can shield the α-amino group of the growing peptide chain, making it less accessible for the incoming activated amino acid. This can lead to incomplete coupling and the formation of deletion sequences.

Several strategies can be employed to overcome these challenges:

Use of Stronger Activating Reagents: As mentioned, employing more potent coupling reagents like HATU or PyBOP can significantly enhance the rate and completeness of the coupling reaction.

Double Coupling: The coupling step can be repeated to ensure that all available amino groups on the resin-bound peptide have reacted.

Capping of Unreacted Amino Groups: After the coupling step, any unreacted amino groups can be "capped" by acetylation with acetic anhydride. This prevents them from reacting in subsequent cycles and simplifies the purification of the final peptide.

Microwave-Assisted SPPS: The use of microwave irradiation can accelerate the coupling and deprotection steps in SPPS, often leading to higher yields and purities, especially for difficult sequences containing sterically hindered amino acids.

Design of Conformationally Constrained Peptides and Foldamers

The incorporation of this compound can be a powerful tool for the design of conformationally constrained peptides and foldamers. nih.govnih.gov The stereochemistry and the methoxy group of this amino acid can restrict the rotational freedom around the peptide backbone bonds (phi and psi angles), leading to more defined secondary structures.

By strategically placing this amino acid within a peptide sequence, it is possible to induce or stabilize specific turns or helical structures. This conformational restriction can enhance the binding affinity and selectivity of the peptide for its biological target by reducing the entropic penalty upon binding. nih.gov Foldamers, which are oligomers that mimic the structure of peptides but are composed of non-natural building blocks, can also benefit from the inclusion of this constrained amino acid to achieve predictable and stable three-dimensional structures. nih.govnih.gov

Synthesis of β-Peptides and Mixed α/β-Peptides

While this compound is an α-amino acid, its structural features can be relevant in the broader context of peptidomimetics, including β-peptides and mixed α/β-peptides. The synthesis of β-peptides often involves the use of β-amino acids, which have an additional carbon atom in their backbone compared to α-amino acids. The principles of using sterically demanding and conformationally restricted building blocks are transferable.

Strategies for Enhancing Peptide Stability through Non-Natural Amino Acid Incorporation

A major challenge in the development of therapeutic peptides is their susceptibility to proteolytic degradation. acs.org The incorporation of non-natural amino acids is a well-established strategy to enhance peptide stability. nih.gov The presence of the O-methyl group in this compound can sterically hinder the approach of proteases, thereby preventing cleavage at the adjacent peptide bonds.

Furthermore, the conformational constraints imposed by this amino acid can also contribute to increased proteolytic resistance. Many proteases recognize and cleave peptides in their extended conformations. By inducing a more folded or rigid structure, the peptide becomes a poorer substrate for these enzymes. This can lead to a longer in vivo half-life and improved bioavailability of the peptide drug. acs.orgresearchgate.net

Table 2: Impact of Non-Natural Amino Acid Incorporation on Peptide Stability

Modification StrategyExample Amino AcidMechanism of Stability EnhancementExpected Outcome
D-Amino Acid SubstitutionD-AlanineProteases are stereospecific and generally do not cleave peptide bonds involving D-amino acids. nih.govIncreased resistance to proteolysis.
N-MethylationN-Methyl Glycine (Sarcosine)The N-methyl group prevents the formation of the tetrahedral intermediate required for protease activity. nih.govEnhanced proteolytic stability.
Side Chain ModificationThis compoundSteric hindrance from the O-methyl group and conformational rigidity can prevent protease binding and cleavage.Increased resistance to proteolysis and potentially improved conformational stability.
β-Amino Acid Incorporationβ-AlanineThe altered backbone structure is not recognized by standard proteases.Significantly enhanced proteolytic stability.

Role in the Asymmetric Synthesis of Diverse Bioactive Molecules

The unique structural features of this compound make it an attractive starting material for the synthesis of a range of bioactive molecules. The stereochemically defined backbone and the differential reactivity of its functional groups allow for its incorporation into larger, more complex structures with a high degree of stereocontrol.

The core structure of this compound represents a substituted butanoic acid moiety with fixed stereochemistry. This feature is particularly valuable in the synthesis of natural products and their analogues, where precise control of stereocenters is crucial for biological activity. While direct applications of the title compound are not extensively documented in publicly available literature, the synthesis of structurally related β-methoxy amino acids highlights the potential methodologies for its use.

For instance, the synthesis of the Adda ((2S, 3S, 8S, 9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4E,6E-dienoic acid) fragment, a key component of the microcystin and nodularin families of toxins, involves the stereocontrolled construction of a β-amino acid derivative. organic-chemistry.org In reported syntheses, the C2 and C3 stereocenters of the Adda side chain have been derived from D-aspartic acid, demonstrating the utility of chiral amino acid precursors in establishing complex stereochemical arrays. organic-chemistry.org Similarly, the enantio- and diastereoselective synthesis of (2R,3R)-β-methoxytyrosine, a component of several cyclic depsipeptide natural products with potent anti-HIV activity, has been achieved from cinnamate esters through asymmetric aziridination followed by diastereoselective ring-opening with methanol. nih.govchemimpex.comnajah.edu

These examples underscore the importance of chiral precursors for introducing β-methoxy amino acid units. This compound can be envisioned as a ready-to-use building block in peptide synthesis or in the construction of polyketide-peptide hybrid natural products, where it would introduce the desired (2S,3S)-2-amino-3-methoxybutanoic acid unit directly. The general strategy involves the coupling of the carboxylic acid of the title compound with an amine functionality on a target scaffold, a common transformation in peptide synthesis.

Table 1: Examples of Synthesized Bioactive Molecules with Related Structural Motifs

Bioactive Molecule/FragmentKey Structural MotifPrecursor Type
Adda Fragment(2S,3S)-3-amino-2-methylbutanoic acid derivativeD-Aspartic Acid
(2R,3R)-β-Methoxytyrosine(2R,3R)-2-amino-3-methoxy-3-phenylpropanoic acidCinnamate Ester

Amino acids with β-hydroxy or β-alkoxy functionalities are valuable precursors for the synthesis of various heterocyclic systems, particularly oxazolines and oxazolidinones. These heterocycles are present in numerous natural products and are used as chiral ligands in asymmetric catalysis.

This compound, after deprotection of the carboxylic acid and subsequent reduction, would yield a chiral 2-amino-3-methoxybutanol derivative. This amino alcohol is a prime candidate for cyclization to form a chiral oxazoline. The synthesis of chiral 2-oxazolines is commonly achieved through the condensation of a β-amino alcohol with a carboxylic acid or its derivative. nih.govnajah.edu Various methods have been developed for this transformation, including the use of coupling reagents or through the formation of an intermediate imidate. najah.edu The (4S,5S) stereochemistry of the resulting oxazoline would be directly dictated by the (2S,3S) stereochemistry of the starting amino acid.

Furthermore, N-Boc protected amino acids can undergo cyclization to form oxazolidinones. For example, N-methyl amino acids have been synthesized via intermediate 5-oxazolidinones. acs.org The reaction of N-sulfonylated tetrapeptides containing threonine residues can lead to the formation of di-oxazolidinone motifs, which act as β-turn inducers in peptides. researchgate.net Given these precedents, this compound could serve as a precursor to chiral (4S,5S)-4-((methoxy)methyl)-1,3-oxazolidin-2-one derivatives, which are valuable chiral auxiliaries and intermediates in their own right.

Table 2: Potential Heterocyclic Systems from this compound

Precursor from Title CompoundHeterocyclic SystemPotential Application
(2S,3S)-2-amino-3-methoxybutanol(4S,5S)-4-((methoxy)methyl)-2-substituted-oxazolineChiral Ligand
This compound(4S,5S)-4-((methoxy)methyl)-1,3-oxazolidin-2-one derivativeChiral Auxiliary

Chiral amino acids and their derivatives are frequently employed in the synthesis of active pharmaceutical ingredients (APIs). The incorporation of specific stereoisomers is often critical for the efficacy and safety of a drug. Boc-protected amino acids are widely used in the pharmaceutical industry due to their stability and predictable reactivity in peptide coupling and other transformations.

While specific examples of the use of this compound in the synthesis of commercial drugs are not readily found in the literature, its structural features suggest its potential as an intermediate. The synthesis of many drugs involves the coupling of chiral fragments, and the title compound could provide a stereochemically defined three-carbon unit with orthogonal protecting groups. For example, the synthesis of various drugs containing 6-membered heterocycles often starts from chiral precursors to control the stereochemistry of the final product. nih.govbeilstein-journals.org Unnatural α- and γ-amino acids are also crucial intermediates in pharmaceutical production. nih.gov The development of synthetic routes to chiral β-amino acid derivatives is an active area of research with significant implications for drug discovery. wustl.edu

The application of this compound in this context would likely involve its modification to a more advanced intermediate, which is then incorporated into the final drug structure. The stereocenters at C2 and C3 would be carried through the synthetic sequence, ensuring the correct stereochemistry in the API.

Derivatization for Advanced Chemical Biology Probes and Tools

Chemical biology relies on the use of specialized molecular probes to study biological processes in living systems. Amino acids are often used as scaffolds for the development of such probes due to their biocompatibility and the ease with which they can be incorporated into peptides and other biomolecules.

The derivatization of this compound could lead to the creation of valuable chemical biology tools. For example, the carboxylic acid or the amine (after Boc deprotection) could be coupled to a fluorescent reporter group, such as a fluorescein, rhodamine, or BODIPY dye. This would generate a fluorescently labeled version of the amino acid, which could be used to track its uptake and localization in cells or to label peptides and proteins at specific sites. The derivatization of amino acids with fluorescent tags like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) is a standard technique for their analysis and detection. jascoinc.com

Furthermore, the unique methoxy group could be a site for introducing other functionalities or labels. While derivatization typically focuses on the amine and carboxylic acid groups, modification of the side chain can provide probes with unique properties. The development of fluorescent probes for nitric oxide, for example, has been achieved using a 2-amino-3′-dialkylaminobiphenyl core, demonstrating how amino-containing scaffolds can be elaborated into sophisticated sensors. rsc.org By analogy, this compound could be a starting point for the synthesis of novel probes for studying various biological targets. The derivatization of natural products with peptide-like substituents has also been shown to yield compounds with significant cytotoxic activity against cancer cell lines, highlighting another potential avenue for the application of derivatized amino acids. nih.gov

Computational Chemistry Approaches to Intrinsic Conformational Preferences

Intrinsic conformational preferences are those inherent to the molecule in the absence of external factors like solvent or crystal packing forces. These are best studied in the gas phase through computational models.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the electronic structure and geometry of molecules from first principles, without reliance on empirical data. nih.govpsu.edu For amino acids, these calculations are essential for determining the most stable three-dimensional arrangement of atoms, known as the ground state geometry. psu.edu

DFT methods, such as B3LYP, are frequently employed to optimize the geometry of amino acids and their derivatives. researchgate.net These calculations solve for the electron density of the system to derive its energy, allowing for the identification of the lowest energy conformation. For a molecule like this compound, DFT would be used to determine the precise bond lengths, bond angles, and dihedral angles that result in the most stable structure. Studies on similar N-acetylated amino acids demonstrate that DFT can accurately predict geometries that are in good agreement with experimental data. researchgate.net

A typical DFT study on a Boc-protected amino acid would involve optimizing the initial structure using a specific functional and basis set (e.g., B3LYP/6-31G(d)). The results of such a calculation provide the optimized Cartesian coordinates of each atom and the total electronic energy of the ground state.

The conformational landscape of a molecule describes all possible spatial arrangements (conformers) and their corresponding potential energies. nih.gov Due to the rotational freedom around single bonds, a molecule like this compound can exist in numerous conformations. Mapping this landscape involves systematically rotating key dihedral angles (like φ, ψ, and side-chain torsions) and calculating the energy of each resulting structure. nih.gov

Energy minimization studies are then performed on these generated conformers to find the local energy minima. This process reveals the set of stable, low-energy structures the molecule is likely to adopt. For example, a study on β-amino acids involved varying dihedral angles in 45° increments to generate initial structures, which were then optimized to find stable geometries. scirp.org A similar approach for this compound would reveal the preferred orientations of the methoxy group and the Boc-protected amine relative to the carboxylic acid.

The table below illustrates hypothetical relative energies for different conformers of a model Boc-amino acid, demonstrating how computational studies can rank the stability of various structures.

ConformerDihedral Angle 1 (φ)Dihedral Angle 2 (ψ)Relative Energy (kcal/mol)
A-60°140°0.00
B60°60°1.52
C-120°110°2.34
D180°180°4.10
This table is illustrative, based on general findings for protected amino acids, and shows how different backbone conformations result in varying energy levels.

Intramolecular interactions, particularly hydrogen bonds, play a critical role in stabilizing specific conformations. researchgate.net In this compound, potential intramolecular hydrogen bonds could form between the N-H of the Boc-carbamate and the oxygen of the carboxylic acid or the methoxy group.

Computational methods can identify and quantify these interactions. Natural Bond Orbital (NBO) analysis, for instance, can be used to study the donor-acceptor interactions that constitute a hydrogen bond and estimate their stabilization energy. researchgate.net Studies on other Boc-protected peptides have shown that intramolecular hydrogen bonds, such as the 4→1 hydrogen bond in β-turns, can be predicted and their strength evaluated using computational techniques. nih.gov For the target compound, analysis might reveal a competition between different possible hydrogen bonding networks, with the preferred conformation being the one that maximizes these stabilizing interactions. The presence of the methoxy group introduces an additional potential hydrogen bond acceptor site, making the conformational landscape potentially more complex than that of its hydroxylated counterpart, Boc-(2S,3S)-2-amino-3-hydroxybutanoic acid. nih.gov

Solvent Effects on Conformation and Reactivity: Theoretical Modeling

The conformation and reactivity of a molecule can change dramatically in the presence of a solvent. scirp.org Theoretical models are used to simulate these effects, providing a more realistic picture of the molecule's behavior in a biological or chemical environment.

Continuum solvation models treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. acs.orgyoutube.com This approach, often called the Polarizable Continuum Model (PCM), is computationally efficient for estimating the electrostatic contribution of the solvent to the total energy of the solute. youtube.com

In this model, a cavity is created around the solute molecule, and the solvent's polarizing effect is calculated as a surface charge distribution on this cavity. youtube.com This method is effective for studying how a solvent environment stabilizes or destabilizes different conformers. For amino acids, solvation generally stabilizes conformers and reduces the energy difference between them compared to the gas phase. scirp.org A study using a continuum model on amino acids showed it could accurately predict solvation free energies. researchgate.net For this compound, a continuum model would likely show that polar conformers, where charged or polar groups are exposed, are preferentially stabilized in a polar solvent like water.

The following table shows hypothetical data on how the relative energy of conformers can be altered by a continuum solvent model.

ConformerRelative Energy in Gas Phase (kcal/mol)Relative Energy in Water (PCM) (kcal/mol)
A (Non-polar)0.000.50
B (Polar)1.200.00
This illustrative table demonstrates the stabilization of a more polar conformer in a high-dielectric solvent like water.

Explicit solvent simulations provide a more detailed and accurate picture by modeling individual solvent molecules around the solute. researcher.lifempg.de This method is computationally intensive but captures specific solute-solvent interactions, such as hydrogen bonding, that are averaged out in continuum models. mpg.denih.gov

These simulations are typically performed using molecular dynamics (MD), where the movements of the solute and all solvent molecules are calculated over time. njit.edunih.gov An MD simulation of this compound in a box of water molecules would reveal the specific hydrogen bonding patterns between the compound and water, the structure of the water molecules in the immediate vicinity (the solvation shell), and how these interactions influence the conformational flexibility of the solute. nih.govnih.gov Such simulations are crucial for understanding dynamic processes and for obtaining a more accurate description of the solvated state. researcher.life

Spectroscopic Characterization for Conformational Elucidation

Spectroscopic methods are powerful tools for investigating the conformational landscape of molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly well-suited for studying the stereochemistry and solution-state structure of chiral molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the constitution and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide a wealth of information regarding the connectivity of atoms and the spatial arrangement of substituents.

The presence of the bulky Boc protecting group introduces a significant steric hindrance that restricts rotation around the N-Cα bond. This restriction can lead to the observation of distinct rotamers at room temperature, which may be evident as broadened signals or even separate sets of signals in the NMR spectrum. Temperature-dependent NMR studies can provide further insight into the dynamics of this rotational barrier. For instance, lowering the temperature can slow down the interchange between rotamers, leading to the sharpening of distinct signals for each conformational state.

Table 1: Representative ¹H NMR Data for a Boc-Protected Threonine Derivative (Boc-Thr(Bzl)-OH in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH~5.3d~9.0
~4.3dd~9.0, ~2.0
~4.2m-
CH₃ (β)~1.2d~6.5
Boc (t-butyl)~1.45s-
Benzyl (CH₂)~4.5m-
Benzyl (Aromatic)~7.3m-

Note: This data is for a related compound and serves as an illustrative example. Actual chemical shifts and coupling constants for this compound may vary.

Similarly, ¹³C NMR spectroscopy is highly sensitive to the electronic environment of each carbon atom. The chemical shifts of the carbonyl carbon of the Boc group and the carboxylic acid can be influenced by intramolecular hydrogen bonding and solvent interactions. Studies on N-Boc-L-threonine have shown that the chemical shifts of the carbonyl carbons can provide information about such interactions. researchgate.net The presence of the O-methyl group in this compound, as opposed to a hydroxyl group, would alter the hydrogen bonding capabilities and thus be reflected in the ¹³C NMR spectrum.

Table 2: Representative ¹³C NMR Data for a Boc-Protected Threonine Derivative

Carbon AssignmentChemical Shift (δ, ppm)
COOH~174
Boc (CO)~156
Boc (C(CH₃)₃)~80
~59
~68
CH₃ (β)~20
Boc (C(CH₃)₃)~28

Note: This data is generalized from typical values for Boc-protected amino acids and is for illustrative purposes.

The shape of a CD spectrum is highly characteristic of the secondary structure adopted by the peptide backbone. For instance, an α-helix typically exhibits strong negative bands around 222 nm and 208 nm and a strong positive band around 193 nm. A β-sheet structure is characterized by a negative band around 218 nm and a positive band around 195 nm. A random coil conformation, lacking a defined secondary structure, generally shows a weak positive band around 212 nm and a strong negative band near 195 nm.

The incorporation of β-amino acids or α-amino acids with bulky side chains, such as this compound, can significantly influence the folding of a peptide. The conformational constraints imposed by the O-methylated threonine derivative can either promote or disrupt the formation of standard secondary structures. For example, the steric bulk of the side chain and the Boc-protecting group may favor more extended conformations or induce turns in the peptide backbone.

By synthesizing a series of oligomers containing this compound at various positions and in different repeating units, CD spectroscopy can be used to systematically study its effect on peptide conformation. Comparing the CD spectra of these oligomers with those of peptides composed of natural amino acids allows for the elucidation of the structural propensities of this particular non-proteinogenic amino acid. This information is critical for the rational design of peptidomimetics with specific, predictable three-dimensional structures. While specific CD spectral data for oligomers of this compound are not provided in the search results, the principles of the technique remain applicable for their structural elucidation.

Future Research Directions and Interdisciplinary Frontiers for Boc 2s,3s 2 Amino 3 Methoxybutanoic Acid

Development of More Efficient and Environmentally Sustainable Synthetic Routes

The future of synthesizing Boc-(2S,3S)-2-amino-3-methoxybutanoic acid is increasingly tied to the principles of green chemistry. Current multi-step syntheses often rely on protecting groups and harsh reagents, presenting challenges that future research aims to overcome. The goal is to develop pathways that are not only efficient in terms of yield but also minimize environmental impact.

Future synthetic strategies are expected to focus on:

Catalytic and Biocatalytic Methods: Shifting from stoichiometric reagents to catalytic processes can significantly reduce waste. Enzymatic resolutions or asymmetric catalysis could offer highly stereoselective routes to the desired (2S,3S) isomer, eliminating the need for chiral auxiliaries or lengthy purification steps.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. This involves exploring novel reaction pathways that avoid the generation of byproducts.

Solvent-Free or Greener Solvents: Research is moving towards reducing or eliminating the use of hazardous organic solvents. Methodologies utilizing water, supercritical fluids, or ionic liquids as reaction media are promising alternatives. A recently developed green methodology for Boc-protection and esterification using dimethyl carbonate (DMC) exemplifies this trend. researchgate.net

Protecting-Group-Free Synthesis: A significant challenge in peptide and amino acid chemistry is the reliance on protecting groups, which adds steps and generates waste. creative-peptides.com Strategies that allow for the direct functionalization of the amino acid without the need for Boc protection, perhaps through highly selective enzymatic processes, represent a long-term goal. rsc.org

Table 1: Comparison of Traditional vs. Future Sustainable Synthetic Goals
MetricTraditional Synthetic ApproachFuture Sustainable Approach
ReagentsOften stoichiometric, requiring protecting groups (e.g., Boc-anhydride).Catalytic (metal or organocatalysts), enzymatic, or protecting-group-free methods. researchgate.netrsc.org
SolventsVolatile and hazardous organic solvents (e.g., dichloromethane, THF).Water, supercritical CO2, ionic liquids, or solvent-free conditions. researchgate.net
Atom EconomyModerate, with waste generated from protecting groups and activating agents.High, maximizing incorporation of starting materials into the final product.
StereocontrolReliance on chiral pool, resolution, or chiral auxiliaries.Asymmetric catalysis or highly specific enzymatic synthesis.
Energy InputCan require heating or cooling for multiple steps.Ambient temperature reactions where possible, microwave-assisted synthesis for efficiency.

Exploration of Novel Bio-inspired Applications and Mimetic Design

The structural features of this compound make it an intriguing candidate for creating molecules that mimic natural peptides and proteins. Peptidomimetics are compounds designed to replicate the function of natural peptides but with improved stability against enzymatic degradation and better bioavailability. researchgate.net

Future research in this area will likely explore:

Constrained Peptidomimetics: Incorporating this non-canonical amino acid into peptide sequences can introduce specific conformational constraints. The methoxy (B1213986) group can influence local geometry and hydrogen bonding patterns, potentially forcing a peptide backbone into a desired secondary structure, such as a β-turn. researchgate.net This is crucial for mimicking the active sites of proteins and developing potent receptor agonists or antagonists.

Enhanced Stability: The methoxy group can act as a steric shield, protecting the adjacent peptide bond from cleavage by proteases. This enhanced stability is a significant advantage for developing peptide-based therapeutics with longer in vivo half-lives.

Novel Biological Targets: As a unique building block, it can be used to generate libraries of novel peptides for screening against a wide range of biological targets. Its distinct structure allows for the exploration of chemical space not accessible with the 20 canonical amino acids, potentially leading to the discovery of drugs with novel mechanisms of action.

Integration with Artificial Intelligence and Machine Learning in Retrosynthesis and Molecular Design

Key areas of integration include:

AI-Powered Retrosynthesis: Computer-aided synthesis planning (CASP) tools can propose synthetic routes by recursively breaking down the target molecule into simpler, commercially available precursors. nih.gov For a molecule with specific stereochemistry like this compound, AI can identify the most efficient disconnections and suggest reaction conditions that preserve the required stereocenters. insuf.org These models learn from millions of published reactions to propose pathways that a human chemist might not consider. insuf.org

Predictive Modeling for Properties: Machine learning algorithms can be trained to predict the physicochemical and biological properties of peptides containing this amino acid. This allows for the in silico design of peptidomimetics with desired characteristics (e.g., solubility, receptor binding affinity, metabolic stability) before committing to laborious laboratory synthesis.

Reaction Optimization: AI can optimize reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and minimize byproducts, accelerating the development of the sustainable synthetic routes discussed in section 6.1. This approach bridges the gap between computational design and practical laboratory implementation. sigmaaldrich.com

Table 2: AI and Machine Learning in Chemical Synthesis
Application AreaAI/ML Tool or TechniquePotential Impact on this compound
Retrosynthesis PlanningNeural-Symbolic Machine Learning, Molecular Transformer Models. insuf.orgGenerates novel, efficient, and stereoselective synthetic routes from available starting materials. researchgate.net
Molecular Property PredictionGraph Neural Networks (GNNs), Quantitative Structure-Activity Relationship (QSAR) models.Predicts the biological activity and pharmacokinetic properties of peptides incorporating the amino acid.
Reaction Condition OptimizationBayesian Optimization, Reinforcement Learning.Identifies optimal catalysts, solvents, and temperatures for synthesis, improving yield and sustainability.

Potential for Integration into Novel Polymeric or Material Science Architectures

The use of amino acids as monomers for creating functional polymers is a rapidly growing field, driven by the demand for biocompatible and biodegradable materials. nih.govinsuf.org this compound, as a non-canonical amino acid, offers unique opportunities to create advanced materials with tailored properties.

Future research directions in this domain are extensive:

Biodegradable Polymers: Polymers derived from α-amino acids are attractive for biomedical applications because their degradation products are non-toxic and can be metabolized by the body. nih.gov This compound could be used to synthesize novel polyamides or polyesters with tunable degradation profiles, controlled by the steric and electronic nature of the methoxy side chain. bezwadabiomedical.com

Functional Polypeptides: The ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) derived from amino acids is a powerful method for producing high molecular weight polypeptides. nih.gov The NCA of this compound could be polymerized to create synthetic polypeptides. The Boc protecting group is crucial for this process, preventing unwanted side reactions during polymerization. vectorlabs.com These polymers could be used in drug delivery, regenerative medicine, and as coatings for medical devices. bezwadabiomedical.comnih.gov

Stimuli-Responsive Materials: The specific functional groups of the amino acid could be harnessed to create "smart" materials. For example, polymers incorporating this unit might exhibit changes in solubility or conformation in response to pH or temperature, making them suitable for targeted drug delivery systems or biosensors. mdpi.com

Self-Assembling Nanostructures: Amphiphilic block copolymers composed of hydrophilic and hydrophobic amino acid segments can self-assemble into well-defined nanostructures like micelles or vesicles. sigmaaldrich.com By strategically incorporating this amino acid into a polymer chain, researchers can fine-tune the self-assembly process to create novel nanomaterials for advanced biomedical applications. mdpi.com

Table 3: Potential Applications in Polymer and Material Science
Polymer ArchitectureSynthesis MethodKey FeaturePotential Application
HomopolypeptideRing-Opening Polymerization (ROP) of NCA derivative. nih.govBiocompatibility, controlled stereochemistry. sigmaaldrich.comBiocompatible coatings, tissue engineering scaffolds. bezwadabiomedical.com
Block CopolymersSequential ROP. sigmaaldrich.comAmphiphilicity, self-assembly into nanostructures. sigmaaldrich.comDrug delivery vehicles, nanomedicine. nih.gov
Functionalized PolyestersPolycondensation.Tunable degradation rates, biocompatible byproducts. nih.govAbsorbable sutures, controlled-release matrices.
"Smart" PolymersGrafting or copolymerization.Stimuli-responsive behavior (pH, temperature). mdpi.comBiosensors, targeted therapeutic systems.

Q & A

(Basic) What are the established synthetic routes for Boc-(2S,3S)-2-amino-3-methoxybutanoic acid, and how is its stereochemical purity validated?

The synthesis typically involves stereoselective protection of the amino group and introduction of the methoxy moiety. A common approach starts with L-threonine derivatives, where the hydroxyl group is methylated using methyl iodide under basic conditions, followed by Boc (tert-butoxycarbonyl) protection of the amino group . Key validation steps include:

  • Chiral HPLC with a cellulose-based column to confirm enantiomeric excess (>98%) .
  • Specific rotation analysis ([α]D²⁵ = +27.5°, c = 0.6 in 6N HCl), which matches literature values for the (2S,3S) configuration .
  • ¹H/¹³C NMR to verify methoxy (-OCH₃) and Boc-group integration .

(Basic) What physicochemical properties are critical for handling this compound in experimental workflows?

  • Melting point : 220–224°C, indicating thermal stability under standard synthesis conditions .
  • Solubility : Highly soluble in polar solvents (water, DMF, DMSO) but poorly in non-polar solvents (hexane), which informs solvent selection for coupling reactions .
  • Hydrolytic sensitivity : The Boc group is stable under acidic conditions but cleaved by TFA, necessitating anhydrous storage .

(Advanced) How does the methoxy substituent influence ribosomal incorporation efficiency in unnatural peptide synthesis?

The methoxy group sterically mimics hydroxyl residues in natural amino acids (e.g., threonine), enabling ribosomal incorporation via engineered tRNA synthetases. However, EF-Tu binding affinity and ribosomal proofreading can reduce yields. For example:

  • In E. coli translation systems, (2S,3S)-2-amino-3-methoxybutanoic acid (N15) achieves ~85% incorporation efficiency compared to native threonine, as shown in competition assays using modified ValRS enzymes .
  • Optimization requires codon reassignment and tRNA engineering to bypass ribosomal selectivity .

(Advanced) How can researchers resolve contradictions in peptide synthesis yields attributed to this compound?

Discrepancies often arise from racemization during coupling or incomplete deprotection . Mitigation strategies include:

  • Low-temperature coupling : Use HATU/DIPEA in DMF at 0°C to minimize racemization .
  • MALDI-TOF MS to detect truncated peptides, indicating incomplete Boc deprotection (TFA treatment >2 hrs recommended) .
  • Circular dichroism (CD) to assess backbone conformation disruptions caused by methoxy steric effects .

(Basic) Which analytical techniques are most reliable for confirming the purity and structure of this compound?

  • Reverse-phase HPLC : C18 column, gradient elution (0.1% TFA in H₂O/MeCN), retention time ~8.2 min .
  • FT-IR : Peaks at 1720 cm⁻¹ (Boc carbonyl) and 3300 cm⁻¹ (N-H stretch) .
  • Elemental analysis : Match calculated vs. observed C (45.11%), H (7.47%), N (6.58%) .

(Advanced) What role does the methoxy group play in stabilizing β-turn conformations in peptidomimetics?

The methoxy group restricts side-chain rotation, favoring Type II β-turns in model peptides. This is validated by:

  • NOESY NMR showing proximity between methoxy protons and backbone amides .
  • MD simulations indicating a 30% increase in β-turn stability compared to unsubstituted analogs .

(Advanced) What challenges arise in chiral resolution during large-scale synthesis, and how are they addressed?

  • Diastereomeric salt formation : Use (+)-10-camphorsulfonic acid to precipitate the (2S,3S) isomer .
  • Kinetic resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) achieves >99% ee .

(Advanced) How can solubility limitations in solid-phase peptide synthesis (SPPS) be optimized?

  • Co-solvent systems : 30% DMSO in DMF improves swelling of resin-bound peptides .
  • Microwave-assisted coupling : Reduces aggregation by enhancing solvation .

(Basic) What are the recommended storage conditions to ensure long-term stability?

  • Temperature : -20°C under inert gas (argon) to prevent Boc-group hydrolysis .
  • Desiccant : Store with molecular sieves (3Å) to avoid moisture uptake .

(Advanced) How is this compound applied in designing protease-resistant peptidomimetics?

  • The methoxy group blocks protease active-site recognition (e.g., trypsin), increasing half-life in serum from 2 hrs to >24 hrs .
  • X-ray crystallography of inhibitor-enzyme complexes confirms steric hindrance at the S1 pocket .

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Boc-(2S,3S)-2-amino-3-methoxybutanoic acid
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Boc-(2S,3S)-2-amino-3-methoxybutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.